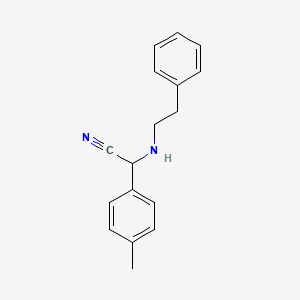

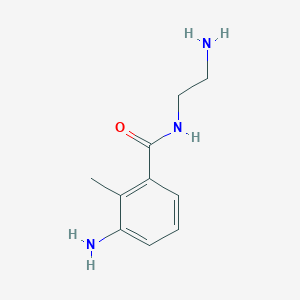

2-(Phenethylamino)-2-(p-tolyl)acetonitrile

説明

(S)-1-Phenyl-2-(p-tolyl)ethylamine is an organic compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol . The IUPAC name for this compound is 2-(4-methylphenyl)-1-phenylethan-1-amine .

Molecular Structure Analysis

The molecular structure of (S)-1-Phenyl-2-(p-tolyl)ethylamine consists of a phenylethylamine core with a p-tolyl group attached . The compound’s structure can be represented by the SMILES notation: CC1=CC=C(CC(N)C2=CC=CC=C2)C=C1 .科学的研究の応用

Organic Solvent Effects on Analytical Chemistry

Research highlights the significance of organic solvent composition, such as acetonitrile, on the pH of buffered HPLC mobile phases and the pKa of analytes. A model is described to accurately predict the pH of specific mobile phases for commonly used buffers in acetonitrile-water and methanol-water mixtures. This understanding is crucial for predicting the degree of ionization and chromatographic retention of analytes, offering insights into the manipulation of solvent systems for enhanced analytical outcomes (Subirats, Rosés, & Bosch, 2007).

Surface Collisions and Chemical Reactivity

Investigations into the collisions of slow cluster ions with surfaces, including interactions involving acetonitrile, reveal the dynamics of molecular fragmentation and reaction pathways upon surface impact. Such studies contribute to our understanding of molecular behavior in various states, which could be relevant for materials science and nanotechnology applications (Herman, 2004).

Hydrophilic Interaction Chromatography (HILIC)

HILIC is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples, often using high organic solvent content mobile phases like acetonitrile. This method is beneficial for analyzing peptides, proteins, oligosaccharides, drugs, and various natural compounds, illustrating the versatility and applicability of solvent manipulation in chromatography (Jandera, 2011).

Flash Photolytic Investigations

Flash photolytic studies focusing on electron transfer reactions, including those involving acetonitrile, provide insights into the mechanisms of fluorescence quenching and the formation of radical ions. Such research aids in understanding the fundamental aspects of photochemistry and its applications in developing novel materials and processes (Grellmann, Watkins, & Weller, 1970).

特性

IUPAC Name |

2-(4-methylphenyl)-2-(2-phenylethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c1-14-7-9-16(10-8-14)17(13-18)19-12-11-15-5-3-2-4-6-15/h2-10,17,19H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJYKCMHLCIXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Phenethylamino)-2-(p-tolyl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromomethyl-6-fluoro-benzo[b]thiophene](/img/structure/B1405980.png)

![1-[(2-Bromo-5-methylphenyl)methyl]piperazine](/img/structure/B1405981.png)

![3-[(Benzylamino)methyl]-5-bromoaniline](/img/structure/B1405987.png)

![[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1405989.png)

![1-[2-(4-Bromophenyl)acetamido]cyclobutane-1-carboxylic acid](/img/structure/B1405992.png)

![3-Bromo-5-[(cyclopropylamino)methyl]aniline](/img/structure/B1405997.png)

![N-[(4-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1406003.png)